molecular formula C6H9NO B1357073 (2-Methylfuran-3-yl)methanamine CAS No. 35801-15-1

(2-Methylfuran-3-yl)methanamine

Cat. No.: B1357073
CAS No.: 35801-15-1
M. Wt: 111.14 g/mol
InChI Key: JBJAKJOQAZHEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylfuran-3-yl)methanamine is an organic compound with the molecular formula C6H9NO It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom

Scientific Research Applications

(2-Methylfuran-3-yl)methanamine has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

(2-Methylfuran-3-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds . These interactions often involve the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, this compound can form covalent bonds with amino acids, leading to modifications in protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells, leading to changes in gene expression related to stress response . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. One notable mechanism is the inhibition of cytochrome P450 enzymes, which affects the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can further participate in various biochemical reactions . These metabolic pathways often involve the formation of covalent bonds with biomolecules, leading to modifications in their structure and function. Additionally, this compound can affect metabolic flux by interacting with key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported into the mitochondria, where it may exert its effects on cellular metabolism . The distribution of this compound within tissues also affects its overall biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylfuran-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylfuran.

    Formylation: 2-Methylfuran undergoes formylation to produce 2-methylfuran-3-carbaldehyde.

    Reductive Amination: The aldehyde group in 2-methylfuran-3-carbaldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Methylfuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of imines, nitriles, or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated or nitrated furan derivatives.

Comparison with Similar Compounds

Uniqueness:

    Position of Substituents: The position of the methyl group in (2-Methylfuran-3-yl)methanamine influences its reactivity and the types of reactions it can undergo.

    Applications: The specific structure of this compound makes it suitable for certain applications in medicinal chemistry and material science that other similar compounds may not be as effective for.

Properties

IUPAC Name

(2-methylfuran-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJAKJOQAZHEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594618
Record name 1-(2-Methylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35801-15-1
Record name 1-(2-Methylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylfuran-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.